N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused pyrano-pyrimidine and oxa-azacyclic systems. Its molecular architecture includes a hydroxymethyl group at position 11, a 3-methoxyphenyl substituent at position 5, and a 3-chlorophenyl acetamide moiety linked via a sulfanyl bridge. Structural determination of such compounds often relies on X-ray crystallography refined using programs like SHELXL .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-5-3-8-20(9-16)35-2)32-27(22)37-14-23(34)30-19-7-4-6-18(28)10-19/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMEUCPESVGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)NC5=CC(=CC=C5)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide represents a complex molecular structure with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazatricyclo structure that contributes to its unique properties. The presence of various functional groups, including the chlorophenyl and methoxyphenyl moieties, suggests potential interactions with biological targets.
Table 1: Chemical Structure Details
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₄O₂S |
| Molecular Weight | 396.89 g/mol |
| Structural Features | Triazatricyclo structure with sulfanyl group |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of thiazoles have shown enhanced potency against various bacterial strains compared to standard antibiotics like ampicillin and streptomycin .
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of related compounds:
- Minimum Inhibitory Concentrations (MIC) were found to be as low as 0.008 μg/mL against Staphylococcus pneumoniae.
- Compounds demonstrated low frequencies of resistance (FoRs) against Staphylococcus aureus, indicating potential for clinical use .
Cytotoxicity and Selectivity
Preliminary studies on the cytotoxic effects of the compound reveal that it may selectively inhibit bacterial topoisomerases without affecting human topoisomerases, suggesting a favorable therapeutic index. For example, certain derivatives displayed IC50 values in the range of 0.008 to 0.012 μg/mL against bacterial targets while remaining non-toxic to human liver cell lines (HepG2) at similar concentrations .
The proposed mechanism involves the inhibition of DNA gyrase and topoisomerase IV in bacteria, which are critical for DNA replication and transcription. The compound's structural features facilitate interactions with these enzymes, leading to effective bacterial cell death while sparing human cellular machinery.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest structural analogue identified in the evidence is N-(2-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide (ECHEMI ID: 867040-66-2) . The differences between the two compounds are localized to substituent positions:
Implications of Substituent Variations
Meta-substitution (3-position) often reduces steric hindrance compared to ortho-substitution (2-position), which could improve pharmacokinetic properties .
Methoxyphenyl Position :
- The 3-methoxyphenyl group introduces electronic effects distinct from the 4-methoxyphenyl analogue. Para-substitution typically maximizes resonance effects, whereas meta-substitution may alter dipole interactions or hydrogen-bonding capacity .
Research Findings and Methodological Context
Structural Characterization
Both compounds likely require advanced crystallographic techniques for unambiguous structural confirmation. The SHELX suite (SHELXL, SHELXS) is widely employed for refining such complex small-molecule structures, ensuring precision in bond lengths, angles, and stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
